molecular formula C18H16N4O3 B2473098 4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol CAS No. 2034501-10-3

4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol

Cat. No.: B2473098
CAS No.: 2034501-10-3
M. Wt: 336.351
InChI Key: AZXTUOLTKAEIPV-UHFFFAOYSA-N
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Description

4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol is a complex organic compound that features a quinoline core, a pyrrolidine ring, and a pyridazine moiety

Scientific Research Applications

4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives have been studied for their antimicrobial properties, so if this compound were to be used as a drug, it might act by interfering with bacterial DNA replication .

Future Directions

Future research on this compound could involve studying its potential uses, such as its potential antimicrobial properties. Additionally, further studies could be done to optimize its synthesis and improve its yield .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrrolidine ring and the pyridazine moiety. Common reagents used in these steps include various halogenated quinolines, pyrrolidine derivatives, and pyridazine intermediates. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the pyrrolidine or pyridazine rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a quinoline core, a pyrrolidine ring, and a pyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-16-10-14(13-4-1-2-5-15(13)20-16)18(24)22-9-7-12(11-22)25-17-6-3-8-19-21-17/h1-6,8,10,12H,7,9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXTUOLTKAEIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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